Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C8H11ClO5 and a molecular weight of 222.62 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a trioxaspiro ring system. It is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable precursor with chlorinating agents under controlled conditions. The reaction typically requires specific solvents and catalysts to achieve the desired product with high purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include chlorinating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate: This compound lacks the chlorine atom, which may result in different reactivity and applications.
Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate:
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the chlorine atom, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C8H11ClO5 |
---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C8H11ClO5/c1-11-6(10)8(9)7(14-8)4-12-2-3-13-5-7/h2-5H2,1H3 |
InChI Key |
QIEPPEGUXHHJRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2(O1)COCCOC2)Cl |
Origin of Product |
United States |
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